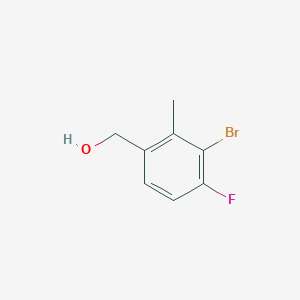

(3-Bromo-4-fluoro-2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Bromo-4-fluoro-2-methylphenyl)methanol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of (3-Bromo-4-fluoro-2-methylphenyl)methanol typically begins with commercially available starting materials such as 3-bromo-4-fluoro-2-methylbenzaldehyde.

Reduction Reaction: The aldehyde group in 3-bromo-4-fluoro-2-methylbenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness and safety in large-scale operations.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (3-Bromo-4-fluoro-2-methylphenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agent used.

Substitution: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-Bromo-4-fluoro-2-methylbenzaldehyde, 3-Bromo-4-fluoro-2-methylbenzoic acid.

Reduction: Various alcohol derivatives.

Substitution: Substituted benzyl alcohols with different functional groups replacing bromine or fluorine.

Applications De Recherche Scientifique

Medicinal Chemistry

(3-Bromo-4-fluoro-2-methylphenyl)methanol has been investigated for its potential therapeutic properties. The halogen substituents (bromine and fluorine) enhance its binding affinity to biological targets, making it a candidate for drug development.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, potentially enhancing their therapeutic effects or reducing toxicity.

- Antimicrobial Activity : Research has suggested that the compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to synthesize more complex organic molecules, including pharmaceuticals and other biologically active compounds.

- Synthesis of Drug Candidates : Its unique structure allows for modifications that can lead to new drug candidates. For instance, it can be utilized in reactions such as Suzuki cross-coupling to form biphenyl derivatives that are relevant in drug design.

Material Science

In material science, this compound is used in the preparation of polymers and specialty chemicals. Its properties make it suitable for applications in the development of advanced materials.

Table 1: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Enzyme Inhibition | Interaction with cytochrome P450 enzymes | Moderate inhibition observed; IC50 value approximately 0.5 mM |

| Antimicrobial Activity | Screening against bacterial strains | Minimum inhibitory concentrations (MICs) between 32 to 64 µg/mL |

| Anti-inflammatory | Effects on pro-inflammatory cytokines | Reduction in TNF-alpha and IL-6 levels by approximately 40% in macrophage cell lines |

Detailed Research Findings

- Cytochrome P450 Interaction : A study demonstrated that this compound significantly inhibited CYP2D6 activity, crucial for drug metabolism.

- Antimicrobial Activity : Preliminary screenings indicated effectiveness against E. coli and Staphylococcus aureus with MICs suggesting potential as an antimicrobial agent.

- Inflammation Studies : In vitro experiments showed that treatment with this compound reduced levels of pro-inflammatory cytokines, indicating its potential use in treating chronic inflammation.

Mécanisme D'action

The mechanism of action of (3-Bromo-4-fluoro-2-methylphenyl)methanol depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in pharmaceutical applications, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors.

Comparaison Avec Des Composés Similaires

(3-Bromo-2-methylphenyl)methanol: Similar structure but lacks the fluorine atom.

(4-Bromo-3-fluoro-2-methylphenyl)methanol: Similar structure with different substitution pattern.

Uniqueness:

Substitution Pattern: The unique combination of bromine, fluorine, and methyl groups on the benzene ring of (3-Bromo-4-fluoro-2-methylphenyl)methanol provides distinct chemical properties and reactivity compared to its analogs.

Reactivity: The presence of both electron-withdrawing (bromine, fluorine) and electron-donating (methyl) groups can influence the compound’s reactivity in various chemical reactions, making it a versatile intermediate in organic synthesis.

Activité Biologique

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H8BrFO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3 |

| Canonical SMILES | CC1=C(C(=C(C=C1)CO)F)Br |

These properties indicate that the compound has a complex structure with potential for diverse interactions with biological molecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : Starting with 2-fluoro-4-methylbenzyl alcohol, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

- Fluorination : The resulting brominated intermediate is then fluorinated using agents like diethylaminosulfur trifluoride (DAST).

These methods are optimized for both laboratory and industrial production to ensure high yield and purity.

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The presence of bromine and fluorine substituents enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity through:

- Hydrogen bonding : The hydroxyl group can stabilize interactions with target molecules.

- Receptor modulation : The compound may influence pathways involving immune responses and tumor growth regulation.

Research Findings

Recent studies have explored the compound's efficacy against various cancer cell lines:

These findings suggest significant antiproliferative activity, indicating potential therapeutic applications in oncology.

Case Studies

- Antitumor Activity : A study evaluated the compound's effects on T-cell responses in tumor growth control. HPK1-deficient T cells treated with this compound exhibited enhanced antitumor immunity compared to wild-type T cells, demonstrating its potential as an immunomodulatory agent .

- Pharmaceutical Development : The compound has been investigated as a precursor for developing new pharmaceuticals targeting specific enzymes involved in cancer progression and immune modulation .

Propriétés

IUPAC Name |

(3-bromo-4-fluoro-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3,11H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYRAOTLQDLHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.